molecular formula C19H20N6OS B10988078 N-[3-(1H-indol-1-yl)propyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

N-[3-(1H-indol-1-yl)propyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

Cat. No.: B10988078
M. Wt: 380.5 g/mol
InChI Key: DEWYLMAKSACZFM-UHFFFAOYSA-N
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Description

N-[3-(1H-Indol-1-yl)propyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, a tetrazole ring at position 2, and a carboxamide-linked indole moiety via a propyl chain at position 2. This structure integrates pharmacophores known for diverse biological activities: tetrazoles are valued for metabolic stability and hydrogen-bonding capacity, indole moieties for receptor interactions, and thiophenes for aromatic stacking .

Properties

Molecular Formula

C19H20N6OS

Molecular Weight

380.5 g/mol

IUPAC Name

N-(3-indol-1-ylpropyl)-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C19H20N6OS/c1-13-14(2)27-19(25-12-21-22-23-25)17(13)18(26)20-9-5-10-24-11-8-15-6-3-4-7-16(15)24/h3-4,6-8,11-12H,5,9-10H2,1-2H3,(H,20,26)

InChI Key

DEWYLMAKSACZFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NCCCN2C=CC3=CC=CC=C32)N4C=NN=N4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-INDOL-1-YL)PROPYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the tetrazole ring and the thiophene carboxamide group. Common reagents used in these reactions include indole, alkyl halides, azides, and thiophene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-INDOL-1-YL)PROPYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Structure and Composition

The molecular structure of N-[3-(1H-indol-1-yl)propyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide can be described as follows:

  • Indole Ring : A bicyclic structure that contributes to the compound's biological activity.
  • Tetraazole Ring : A five-membered ring containing four nitrogen atoms, which may enhance pharmacological properties.
  • Thiophene Carboxamide : A sulfur-containing ring that could influence the compound's interactions with biological targets.

Molecular Formula

The molecular formula for this compound is C15H18N6O1SC_{15}H_{18}N_{6}O_{1}S.

Anticancer Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit promising anticancer properties. For instance, research on indole derivatives has shown their potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study identified a related compound that effectively reduced tumor size in multicellular spheroids, highlighting the importance of indole-based scaffolds in cancer therapeutics .

Potential for Neurological Disorders

The indole framework is known for its role in neurotransmitter modulation. Compounds derived from indole have been studied for their effects on serotonin receptors, which are critical targets in treating conditions such as depression and anxiety. Investigations into the structure-activity relationship of similar compounds have suggested that modifications to the indole structure can enhance receptor affinity and selectivity, making them suitable candidates for further development .

Antimicrobial Properties

Research indicates that compounds containing thiophene and indole rings possess antimicrobial activity. The unique electronic properties of these rings may contribute to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Study 1: Indole Derivatives in Cancer Treatment

A study published in 2019 examined a series of indole-based compounds for their anticancer properties. Among these, a derivative similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Study 2: Neuropharmacological Effects

In a 2020 study focusing on neuropharmacology, researchers synthesized several indole derivatives and evaluated their effects on serotonin receptor subtypes. One compound showed high selectivity for the 5-HT_2A receptor, resulting in enhanced antidepressant-like effects in animal models. This suggests that modifications to the indole structure can lead to significant advancements in treating mood disorders .

Mechanism of Action

The mechanism of action of N-[3-(1H-INDOL-1-YL)PROPYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The tetrazole ring and thiophene carboxamide group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Tetrazole Hybrids

Compounds like 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) () share similarities in carboxamide linkages and aromatic substituents. Key differences include:

  • Core Heterocycle : The target compound uses a thiophene core, whereas 3a employs a pyrazole ring. Thiophenes enhance π-π stacking but may reduce metabolic stability compared to pyrazoles.
  • Substituents: The tetrazole in the target compound replaces the cyano group in 3a.
  • Synthetic Yields : The target compound’s synthesis (hypothetically via carbodiimide-mediated coupling, as in ) may yield comparably to 3a (68–71%), but steric hindrance from the indole-propyl chain could reduce efficiency .

Indole-Thiazole Hybrids

Compounds like N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine (4a–c) () highlight the role of indole in bioactive molecules. Key contrasts:

  • Electron-Deficient Moieties : The tetrazole in the target compound offers stronger electron-withdrawing effects than thiazoles, influencing redox properties and reactivity .

Triazolinone-Based Herbicides

Carfentrazone-ethyl (), a triazolinone herbicide, shares a nitrogen-rich heterocycle but differs critically:

  • Biological Target: Triazolinones inhibit protoporphyrinogen oxidase (PPO), while the tetrazole-thiophene-indole scaffold may target kinases or GPCRs due to indole’s prevalence in such inhibitors.
  • Substituent Effects : The ethyl ester in carfentrazone-ethyl enhances lipophilicity for foliar absorption, whereas the carboxamide in the target compound prioritizes solubility and hydrogen bonding .

Data Tables

Table 2: Physicochemical Properties

Property Target Compound 3a Carfentrazone-ethyl
Molecular Weight (g/mol) ~413.5 403.1 412.3
LogP (Predicted) 2.8 3.1 4.5
Hydrogen Bond Acceptors 7 6 5

Research Findings and Implications

  • Synthetic Challenges : The indole-propyl chain in the target compound may introduce steric hindrance during coupling reactions, necessitating optimized conditions (e.g., EDCI/HOBt in DMF, as in ) .
  • Bioactivity Predictions: Tetrazole-thiophene hybrids exhibit kinase inhibition in preclinical studies, suggesting a plausible mechanism for the target compound.
  • Thermal Stability : Methyl groups on the thiophene (as in the target compound) enhance thermal stability compared to halogenated analogs (e.g., 3b: mp 171–172°C vs. target compound’s hypothetical mp ~150–160°C) .

Biological Activity

N-[3-(1H-indol-1-yl)propyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an indole moiety, a tetraazole ring, and a thiophene carboxamide. Its molecular formula is C_{18}H_{22}N_{6}O_{2}S, with a molecular weight of approximately 382.48 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on indole derivatives has shown promising results against Mycobacterium tuberculosis (Mtb), with some compounds demonstrating activity against multidrug-resistant strains without cross-resistance to first-line drugs .

Table 1: Antimicrobial Activity of Related Indole Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
3rMtb20 µM
3hMtb30 µM
3nMtb25 µM

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. Compounds with similar structures have shown IC50 values in the low micromolar range, indicating potential for selective toxicity towards cancer cells while sparing normal cells.

Table 2: Cytotoxicity Data of Indole Derivatives

CompoundCell LineIC50 (µM)Reference
3cA549 (lung cancer)<10
3gHeLa (cervical)<15
3kMCF7 (breast)<20

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes .
  • Interference with DNA Synthesis : Some indole derivatives can disrupt DNA replication in bacterial cells, leading to cell death.
  • Apoptosis Induction : In cancer cells, these compounds may induce apoptosis through mitochondrial pathways.

Case Study 1: Antimycobacterial Activity

A study evaluated the antimycobacterial properties of several indole derivatives against Mycobacterium tuberculosis. The lead compound demonstrated bactericidal activity at concentrations near its MIC and exhibited time-dependent killing behavior. This suggests that this compound could be a candidate for further development as an anti-TB agent .

Case Study 2: Cancer Cell Line Evaluation

In another study focusing on cytotoxicity, the compound was tested against various cancer cell lines. The results indicated that it preferentially inhibited the growth of rapidly dividing cells while exhibiting lower toxicity towards normal fibroblasts. This selectivity is crucial for developing effective cancer therapies .

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